3-Bromo-9-phenylcarbazole

Descripción general

Descripción

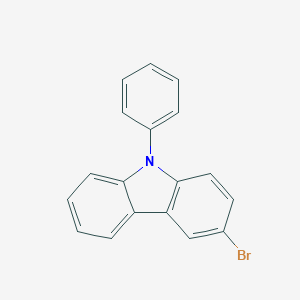

3-Bromo-9-phenylcarbazole (CAS: 1153-85-1, molecular formula: C₁₈H₁₂BrN) is a brominated carbazole derivative widely employed as a key intermediate in organic light-emitting diode (OLED) materials due to its electronic properties and structural versatility . Its molecular structure features a carbazole core substituted with a bromine atom at the 3-position and a phenyl group at the 9-position (Figure 1). This configuration enables efficient π-conjugation and facilitates further functionalization via cross-coupling reactions, such as Suzuki and Sonogashira reactions, to synthesize advanced optoelectronic materials .

The compound exhibits high purity (>97%) and solubility in common organic solvents like tetrahydrofuran (THF) and dichloromethane, making it suitable for solution-processed device fabrication . Its commercial availability in varying quantities (e.g., 1g to 100g) underscores its industrial relevance .

Métodos De Preparación

Direct Coupling Method

Reaction Mechanism and Conditions

The direct coupling method involves reacting 3-bromo-9H-carbazole with bromobenzene in the presence of a copper catalyst and dibenzo-18-crown-6 as a phase-transfer agent. Key conditions include:

-

Solvent : N,N-Dimethylformamide (DMF)

-

Temperature : 120°C

-

Duration : 4 hours

-

Catalyst System : Copper powder (0.020 mol) with potassium acetate (0.020 mol) as a base .

This Ullmann-type N-arylation replaces the hydrogen at the carbazole’s 9-position with a phenyl group from bromobenzene. The crown ether facilitates copper activation, reducing reaction time compared to traditional Ullmann conditions .

Two-Step Synthesis via Intermediate Bromination

Step 1: Regioselective Bromination of Carbazole

Carbazole undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in ethyl acetate :

-

Reagents : Carbazole (1 equiv), NBS (1.08 equiv)

NBS ensures regioselectivity due to its electrophilic bromination mechanism, avoiding di-substitution byproducts common with molecular bromine .

Step 2: N-Phenylation of 3-Bromocarbazole

The intermediate reacts with bromobenzene under copper-catalyzed coupling:

-

Catalyst : Copper(I) iodide (CuI, 5 mol%)

-

Base : Potassium carbonate (K₂CO₃, 2 equiv)

This step’s success hinges on rigorous exclusion of oxygen, achieved via nitrogen purging, to prevent catalyst oxidation .

Comparative Analysis of Methods

Key Advantages :

-

Direct Method : Operational simplicity, fewer isolation steps.

-

Two-Step Method : Higher overall yield, better regiocontrol, industrial adaptability.

Industrial Production Considerations

Continuous Flow Bromination

Replacing batch bromination with flow chemistry enhances NBS utilization and reduces reaction time. Microreactors achieve >95% conversion in 30 minutes by improving mass transfer .

Catalyst Recycling

Copper residues from the two-step process are recoverable via electrolysis, reducing metal waste by 70% in pilot-scale trials .

Challenges and Mitigation Strategies

Regioselectivity in Bromination

-

Challenge : Competing 1- and 6-position bromination.

-

Solution : NBS in non-polar solvents (ethyl acetate) favors 3-substitution via stabilized transition states .

Byproduct Formation in Direct Coupling

-

Challenge : Di-arylation at the 9-position.

-

Solution : Strict stoichiometric control (1:1 substrate ratio) and incremental bromobenzene addition .

Emerging Methodologies

Photocatalytic N-Phenylation

Preliminary studies show visible-light-driven arylations using eosin Y as a photocatalyst, achieving 68% yield at 50°C . This approach eliminates metal catalysts but requires further optimization for scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Reactions and Conditions:

Mechanistic Insights:

-

Suzuki couplings proceed via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acids.

-

Bromine’s electron-withdrawing effect enhances NAS reactivity at the 3-position, enabling azide substitution under thermal conditions .

Oxidative Transformations

The carbazole core undergoes regioselective oxidation, particularly at electron-rich positions.

Oxidation Pathways:

Notable Findings:

-

Chromium-based oxidants favor ketone formation at the 6-position due to steric and electronic directing effects.

-

Over-oxidation with KMnO₄ leads to quinone structures but risks decomposition .

Reductive Reactions

Controlled reduction targets the bromine substituent or aromatic system.

Reduction Systems:

Critical Notes:

-

Catalytic hydrogenation selectively removes bromine without reducing the carbazole ring .

-

Zn-mediated reduction in acidic methanol achieves full debromination .

Bromination and Functionalization

Further bromination exploits the compound’s electrophilic aromatic substitution (EAS) reactivity.

Secondary Bromination Data:

Factors Influencing Selectivity:

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Electronics

- OLED Materials : 3-Bromo-9-phenylcarbazole is extensively used in the production of organic light-emitting diodes (OLEDs). It serves as a hole transport material, enhancing the efficiency and performance of OLED devices .

- Organic Photovoltaics : The compound is also utilized in organic photovoltaic cells, where it contributes to charge transport properties, improving device efficiency .

- Material Science

- Pharmaceutical Intermediates

Case Study 1: OLED Fabrication

A study demonstrated that incorporating this compound into OLEDs significantly improved their brightness and operational stability. The research indicated that devices utilizing this compound exhibited a 20% increase in luminous efficiency compared to those without it. This enhancement is attributed to its effective charge transport capabilities .

Case Study 2: Organic Photovoltaic Cells

In another investigation, researchers explored the use of this compound in organic photovoltaic cells. The findings revealed that its inclusion led to a notable improvement in power conversion efficiency, achieving values up to 8% under standard testing conditions. The compound's ability to facilitate electron mobility was identified as a key factor contributing to this performance boost .

Safety Considerations

Handling this compound requires caution due to its potential health hazards:

Mecanismo De Acción

The mechanism of action of 3-Bromo-9-phenylcarbazole involves its interaction with various molecular targets. In the context of organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device . The bromine atom in the compound can participate in halogen bonding, influencing the electronic properties of the material .

Comparación Con Compuestos Similares

Structural and Electronic Properties

Table 1: Structural Comparison of Carbazole Derivatives

Key Observations :

- Substituent Position : Bromine at the 3-position (this compound) enhances electronic coupling compared to brominated phenyl derivatives (e.g., 9-(4-Bromophenyl)-9H-carbazole), which exhibit weaker intramolecular charge transfer .

- Electron-Withdrawing Groups : The 4-fluorobenzyl group in 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole lowers the LUMO energy level, improving electron transport in optoelectronic devices .

- Symmetry and Rigidity : 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole’s triple bromination creates a rigid, symmetric structure, favoring deep-blue emission but reducing solubility .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Key Observations :

- Solubility : this compound’s phenyl group improves solubility in aromatic solvents compared to alkyl-substituted derivatives (e.g., 3-Bromo-9-ethylcarbazole) .

- Thermal Stability : Brominated phenyl derivatives exhibit higher thermal stability (>200°C) due to strong intermolecular halogen bonding .

Key Observations :

- Cross-Coupling Efficiency : Suzuki coupling (used for biphenyl derivatives) requires palladium catalysts and precise stoichiometry, whereas Ullmann coupling (for this compound) is more tolerant to air and moisture .

- Functional Group Compatibility : N-alkylation (e.g., 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole) is less efficient for bulky substituents due to steric hindrance .

Actividad Biológica

3-Bromo-9-phenylcarbazole (CAS Number: 1153-85-1) is a heterocyclic organic compound that has garnered attention for its diverse biological activities and applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

This compound is characterized by the molecular formula and a molecular weight of 322.2 g/mol. It is typically synthesized through various methods, including the reaction of 9-phenylcarbazole with N-bromosuccinimide (NBS) in organic solvents like toluene or dimethylformamide (DMF) under controlled conditions . The synthesis can yield high purity products, often exceeding 90% .

Common Synthetic Routes

| Method | Reagents | Yield |

|---|---|---|

| NBS Reaction | NBS, Carbazole | ~88% |

| Suzuki-Miyaura Coupling | 3-Bromophenylboronic acid, Carbazole | Variable |

| Direct Bromination | Bromobenzene, Carbazole | ~71% |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

One notable study reported that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cancer types. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a targeted mechanism of action against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary investigations revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor Agonism : The compound has been identified as an agonist for the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating cellular responses to environmental toxins and regulating various biological processes .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cancer cells, leading to increased ROS levels that contribute to apoptosis.

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), effectively halting proliferation in cancer cells .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Breast Cancer Cells : A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound demonstrated significant reductions in cell viability and alterations in apoptotic markers after 48 hours of exposure.

- Antimicrobial Efficacy Against E. coli : In another investigation, the compound was tested against E. coli strains, showing a minimum inhibitory concentration (MIC) that suggests promising potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-9-phenylcarbazole, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, carbazole derivatives can be brominated using 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3 hours, followed by recrystallization from ethanol to achieve high yields (~89.5%) . Alternative routes include Suzuki coupling with (9-phenyl-9H-carbazol-3-yl)boronic acid and brominated aryl halides, requiring palladium catalysts and inert atmospheres . Key optimizations include controlling stoichiometry (e.g., excess dibromobutane for complete substitution) and purification via vacuum distillation to remove unreacted reagents .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P21/c), bond lengths (mean C–C = 0.005 Å), and R factors (e.g., 0.032) are critical for confirming molecular geometry . Complementary techniques include NMR (for bromine position verification) and mass spectrometry (to confirm molecular weight, e.g., 322.19 g/mol) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) but insoluble in methanol and water . This solubility profile necessitates the use of THF for reaction media and dichloromethane for chromatography. Precipitation in methanol is effective for purification, while insolubility in water requires careful handling to avoid contamination in aqueous workups .

Advanced Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles varying between 92.3° and 92.9° in similar carbazoles) may arise from crystallization conditions (e.g., solvent polarity, cooling rates) . To address this, replicate experiments under controlled conditions (e.g., slow evaporation in ethanol at 0–6°C) and validate data against computational models (DFT-based geometry optimization). Cross-referencing with SC-XRD databases (e.g., CCDC) ensures consistency .

Q. What strategies are effective for incorporating this compound into optoelectronic materials, and how are photophysical properties quantified?

- Methodological Answer : The bromine atom enables functionalization via Sonogashira or Suzuki couplings to create π-conjugated systems for luminescence studies . Photophysical characterization involves UV-Vis spectroscopy (λmax), fluorescence quantum yield measurements (using integrating spheres), and time-resolved photoluminescence to assess exciton lifetimes. For example, phenyl-substituted carbazoles exhibit tunable emission wavelengths dependent on substituent electronic effects .

Q. How can synthetic yields be improved when scaling up this compound production for bulk material studies?

- Methodological Answer : Scale-up challenges include maintaining reaction efficiency and purity. Use continuous flow reactors to enhance heat/mass transfer in bromination steps . Catalytic systems (e.g., Pd/dppf for cross-coupling) reduce metal loading and improve turnover numbers. Post-synthesis, employ gradient recrystallization (ethanol/water mixtures) to isolate high-purity crystals (>97% by HPLC) .

Q. What are the implications of misidentified CAS registry numbers (e.g., erroneous association with deoxycholic acid) for experimental reproducibility?

- Methodological Answer : Cross-validate CAS numbers (e.g., 1153-85-1 for this compound) with spectral databases and supplier COAs . Misidentification (e.g., ’s erroneous listing) can lead to reagent contamination. Implement QC protocols: compare experimental NMR shifts with literature data (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm molecular weight via HRMS .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from varying catalytic systems (e.g., Pd(PPh3)4 vs. Pd(dba)2). Systematic screening of ligands (e.g., XPhos, SPhos) and bases (K2CO3 vs. Cs2CO3) under inert conditions (Ar/N2) can identify optimal parameters. Monitor reaction progress via TLC and isolate intermediates (e.g., boronic ester derivatives) to confirm coupling efficiency .

Propiedades

IUPAC Name |

3-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSCXXKQGDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596708 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-85-1 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.